Lead tetraacetate

Description

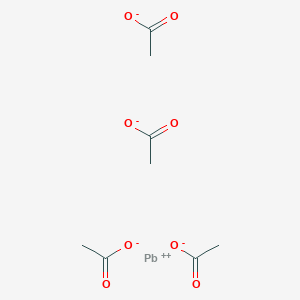

Structure

3D Structure of Parent

Properties

CAS No. |

546-67-8 |

|---|---|

Molecular Formula |

C8H16O8Pb |

Molecular Weight |

447 g/mol |

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4); |

InChI Key |

NVTAREBLATURGT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb] |

Color/Form |

Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |

density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |

melting_point |

347 °F (USCG, 1999) 175-180 °C |

Other CAS No. |

546-67-8 |

physical_description |

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Unstable in ai |

solubility |

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |

Synonyms |

Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate |

Origin of Product |

United States |

Foundational & Exploratory

Lead Tetraacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the core properties, structure, and synthetic applications of lead tetraacetate, a versatile oxidizing agent in organic chemistry.

Introduction

This compound, with the chemical formula Pb(C₂H₃O₂)₄, is a powerful and selective oxidizing agent widely employed in organic synthesis. It is a colorless, monoclinic crystalline solid that is soluble in nonpolar organic solvents such as chloroform (B151607) and benzene.[1][2] Due to its sensitivity to moisture, it is typically stored in glacial acetic acid.[2] This guide provides a detailed overview of the physicochemical properties, molecular structure, and key experimental protocols involving this compound, tailored for professionals in research, science, and drug development.

Physicochemical Properties

This compound is characterized by a range of distinct physical and chemical properties that are critical for its handling and application in synthesis. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₂O₈Pb | [3] |

| Molecular Weight | 443.38 g/mol | [4][5] |

| Appearance | Colorless to faintly pink monoclinic crystals | [1][2] |

| Odor | Vinegar-like | [4][6] |

| Melting Point | 175 °C (347 °F; 448 K) | [2][4][6] |

| Boiling Point | Decomposes | [2] |

| Density | 2.228 g/cm³ at 17 °C | [1][2][6] |

| Solubility | Soluble in chloroform, benzene, nitrobenzene, and hot glacial acetic acid. Decomposes in cold water and ethanol. | [1][2] |

| CAS Number | 546-67-8 | [3][5] |

This compound is unstable in air and reacts with water to form lead(IV) oxide and acetic acid.[6][7] It is a strong oxidizing agent and should be handled with care, as it is toxic and can be absorbed through the skin.[2]

Molecular Structure and Bonding

In the solid state, the lead(IV) ion in this compound is coordinated to four bidentate acetate (B1210297) ligands. This results in an 8-coordinate lead atom where the oxygen atoms from the acetate groups form a flattened trigonal dodecahedron.[2] The bidentate coordination indicates that each acetate group binds to the lead center through both of its oxygen atoms.

Caption: Structure of this compound with Bidentate Acetate Ligands.

Experimental Protocols

Synthesis of this compound from Red Lead

This protocol describes the preparation of this compound by the oxidation of red lead (Pb₃O₄) with acetic acid and acetic anhydride.

Materials:

-

Red lead (Pb₃O₄), dry powder

-

Glacial acetic acid

-

Acetic anhydride

-

Activated carbon

-

Wide-mouthed or three-necked flask

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and suction flask

-

Vacuum desiccator

-

Potassium hydroxide (B78521) (for desiccator)

Procedure:

-

In a wide-mouthed or three-necked flask equipped with a mechanical stirrer, combine 600 mL of glacial acetic acid and 400 mL of acetic anhydride.

-

Heat the mixture to 55 °C with stirring.

-

Add 700 g (approximately 1.02 moles) of dry red lead powder in small portions (15-20 g at a time).

-

Ensure that the color from the previous portion has largely dissipated before adding the next. Maintain the reaction temperature between 55 and 80 °C.

-

After the addition is complete, cool the dark solution to allow the crystalline this compound to separate.

-

Collect the crude product by suction filtration and wash it with glacial acetic acid.

-

For purification, dissolve the crude product in hot acetic acid, decolorize the solution with activated carbon, and filter the hot solution.

-

Cool the filtrate to yield purified, colorless needles of this compound.

-

Dry the final product in a vacuum desiccator over potassium hydroxide and store it in a tightly sealed container to protect it from moisture.[4]

Criegee Oxidation of a 1,2-Diol

This protocol provides a general procedure for the oxidative cleavage of a 1,2-diol to the corresponding aldehydes or ketones using this compound.

Materials:

-

This compound (Pb(OAc)₄)

-

1,2-diol

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethylene (B1197577) glycol (for quenching)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred suspension of this compound (1.5 equivalents) in dichloromethane (25 mL), add a solution of the 1,2-diol (1.0 equivalent, 2.25 mmol) in dichloromethane (10 mL).

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Quench the reaction by adding ethylene glycol.

-

Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can often be used in the next synthetic step without further purification.[1]

Caption: Workflow for the Criegee Oxidation of a 1,2-Diol.

Key Synthetic Applications

This compound is a versatile reagent with numerous applications in organic synthesis beyond the Criegee oxidation. Some of its other important uses include:

-

Acetoxylation: It can introduce acetoxy groups at benzylic, allylic, and α-ether C-H bonds.

-

Dehydrogenation: It is used for the dehydrogenation of hydrazones and hydrazines.

-

Hofmann Rearrangement: It serves as an alternative to bromine in the Hofmann rearrangement.

-

Oxidative Decarboxylation: It can be used for the oxidative decarboxylation of carboxylic acids.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed or inhaled and is a suspected carcinogen and reproductive toxin.[8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water, it should be stored in a dry environment, often under glacial acetic acid.[2]

Conclusion

This compound remains a valuable reagent in the arsenal (B13267) of synthetic chemists, offering a unique combination of reactivity and selectivity for various oxidative transformations. A thorough understanding of its properties, structure, and handling is essential for its safe and effective use in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the full potential of this powerful reagent.

References

- 1. Criegee Oxidation | NROChemistry [nrochemistry.com]

- 2. Combined Electrochemical Method of Synthesis of this compound From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]

- 3. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]

- 6. scribd.com [scribd.com]

- 7. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

Lead(IV) Acetate: A Technical Guide for Synthetic Chemistry Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lead(IV) acetate (B1210297), also known as lead tetraacetate (LTA), a versatile and powerful oxidizing agent in organic synthesis. It details the compound's chemical and physical properties, provides step-by-step experimental protocols for its synthesis and key reactions, and illustrates critical reaction pathways and workflows.

Core Chemical and Physical Properties

This compound is a colorless to faintly pink crystalline solid.[1][2] It is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄ or (CH₃CO₂)₄Pb.[3][4][5][6] Due to its sensitivity to moisture, it is typically stored in glacial acetic acid.[3][6] The compound is soluble in various nonpolar organic solvents, including hot glacial acetic acid, benzene (B151609), and chloroform.[1][3]

Table 1: Physicochemical Properties of Lead(IV) Acetate

| Property | Value |

| Chemical Formula | C₈H₁₂O₈Pb[5][7] |

| Molar Mass | 443.38 g/mol [4][5][8] |

| Appearance | Colorless to white/pale yellow crystalline solid[1][8] |

| Density | 2.23 g/cm³[1][4] |

| Melting Point | 175–180 °C (decomposes)[1][4][8] |

| Solubility | Soluble in chloroform, benzene, nitrobenzene, hot acetic acid.[1][3] |

| Stability | Degraded by moisture; unstable in air.[2][3] |

Synthesis of Lead(IV) Acetate

This compound is most commonly prepared by the oxidation of red lead (Pb₃O₄) with acetic acid and acetic anhydride (B1165640). The anhydride is crucial for sequestering the water produced during the reaction, which would otherwise hydrolyze the product.[3][9]

Experimental Protocol: Synthesis from Red Lead

This protocol is adapted from established laboratory procedures for producing a high yield of colorless this compound.[3]

Materials:

-

Red lead (Pb₃O₄), dry powder

-

Glacial acetic acid

-

Acetic anhydride

-

Activated carbon

-

5-L three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube.

-

Large preheated Büchner funnel

Procedure:

-

Initial Setup: Charge the 5-L flask with 2500 mL of glacial acetic acid and 700 mL of acetic anhydride. Warm the mixture to 60 °C with stirring.

-

Reagent Addition: Add 700 g of dry red lead powder in small portions (15-20 g each). Ensure the color from the previous portion has largely faded before adding the next. Maintain the reaction temperature between 55 and 80 °C. This addition process typically takes about 2 hours.

-

Reaction Completion & Decolorization: Once the reaction is complete (the solution is thick and somewhat dark), add 1-2 g of activated carbon to the hot mixture.

-

Filtration: Rapidly filter the hot suspension (at 75 °C) by suction using a large, preheated Büchner funnel to remove the precipitated lead(II) chloride.

-

Washing: Wash the residue on the funnel with 100 mL of warm acetic acid. Repeat this washing step twice.

-

Crystallization: Combine the filtrates and cool to induce crystallization. Colorless needles of this compound will separate from the solution.

-

Isolation and Drying: Collect the crystals by filtration and wash them with acetic acid. The crude product can be recrystallized from hot acetic acid for higher purity. Dry the purified crystals in a vacuum desiccator over potassium hydroxide.

-

Storage: Store the final product in a desiccator, protected from moist air.

Caption: Experimental workflow for the synthesis of Lead(IV) Acetate.

Key Applications and Experimental Protocols

This compound is a premier oxidizing agent for several key transformations in organic synthesis, valued for its selectivity.[5][10]

Oxidative Cleavage of 1,2-Diols (Glycols)

One of the most common applications of LTA is the Criegee oxidation, the cleavage of the carbon-carbon bond in 1,2-diols to form aldehydes or ketones.[11][12] The reaction is believed to proceed through a cyclic intermediate, and as a result, cis-diols often react more rapidly than trans-diols.[11]

Materials:

-

1,2-diol substrate

-

Lead(IV) acetate

-

Anhydrous benzene or glacial acetic acid (solvent)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolution: Dissolve the 1,2-diol substrate in a suitable anhydrous solvent (e.g., benzene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a stoichiometric amount (1.0 to 1.1 equivalents) of lead(IV) acetate to the solution with stirring. The reaction is often conducted at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble lead(II) acetate byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. If benzene was used, wash the organic layer sequentially with water and brine. If acetic acid was the solvent, dilute with a larger volume of an immiscible organic solvent (e.g., ethyl acetate) and then wash with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude aldehyde or ketone product.

-

Purification: Purify the product as needed using standard techniques such as column chromatography or distillation.

Caption: Reaction pathway for the oxidative cleavage of 1,2-diols by LTA.

Oxidative Decarboxylation of Carboxylic Acids

LTA can induce the oxidative decarboxylation of carboxylic acids to generate a variety of products, including alkenes, alkanes, and acetate esters, depending on the reaction conditions and substrate structure.[11][13] The reaction is believed to proceed via a radical mechanism.[11] The presence of co-catalysts like copper(II) salts can influence the product distribution, often favoring alkene formation.[11]

Materials:

-

Dicarboxylic acid substrate

-

Lead(IV) acetate

-

Anhydrous benzene or other nonpolar solvent

-

Copper(II) acetate (optional, catalyst)

-

Three-necked flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Setup: In a three-necked flask, combine the dicarboxylic acid, a catalytic amount of copper(II) acetate (if used), and anhydrous benzene.

-

Reagent Addition: Add lead(IV) acetate (typically 2.0 equivalents for bis-decarboxylation) and a small amount of pyridine to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the cessation of CO₂ evolution or by TLC.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through celite to remove inorganic salts.

-

Workup: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting product (often an alkene) by column chromatography or distillation.

Oxidation of Alcohols

Primary and secondary alcohols can be oxidized by LTA to aldehydes and ketones, respectively.[14] The reaction is typically run in the presence of pyridine, and over-oxidation to carboxylic acids is not usually observed.[7] A particularly useful application is the oxidative fragmentation of homoallylic alcohols.[8]

Materials:

-

Secondary alcohol substrate

-

Lead(IV) acetate

-

Pyridine (solvent and base)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolution: Dissolve the secondary alcohol in pyridine in a round-bottom flask at room temperature.

-

Reagent Addition: Add lead(IV) acetate (1.0-1.1 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Monitoring: Stir the reaction at ambient temperature until TLC indicates the complete consumption of the starting alcohol.

-

Workup: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter to remove solids.

-

Extraction: Wash the organic solution successively with water, dilute HCl (to remove pyridine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting ketone via chromatography or distillation.

Caption: Key oxidative transformations mediated by Lead(IV) Acetate.

Safety and Handling

Lead(IV) acetate is a toxic compound and should be handled with extreme care in a chemical fume hood.[11][14] It is harmful if swallowed or inhaled and may be absorbed through the skin. As a lead compound, it is a neurotoxin and can affect multiple organ systems.[6] It is also a strong oxidizing agent and should be kept away from combustible materials. Due to its hygroscopic nature, it should be stored in a tightly sealed container, preferably in a desiccator, away from moisture.[1]

References

- 1. organicreactions.org [organicreactions.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. prepchem.com [prepchem.com]

- 4. Sciencemadness Discussion Board - Making Lead(IV) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Combined Electrochemical Method of Synthesis of this compound From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]

- 10. scribd.com [scribd.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 10. Lead tetra acetate | PDF [slideshare.net]

Lead Tetraacetate in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lead tetraacetate (LTA), with the chemical formula Pb(OAc)₄, is a powerful and versatile oxidizing agent that has found extensive application in organic synthesis.[1][2] Its ability to effect a wide range of transformations, from oxidative cleavages to the formation of new carbon-heteroatom and carbon-carbon bonds, makes it an invaluable tool for synthetic chemists.[1][3] This technical guide provides an in-depth overview of the core applications of this compound in modern organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals. While a highly effective reagent, it is important to note that this compound is toxic and hygroscopic, requiring careful handling in a chemical fume hood.[1][4]

Core Applications of this compound

This compound's utility in organic synthesis is broad, encompassing several key reaction classes. These include the oxidative cleavage of 1,2-diols (Criegee oxidation), acetoxylation of various substrates, oxidative decarboxylation of carboxylic acids, and reactions with nitrogen-containing compounds such as amines and hydrazones.

Oxidative Cleavage of 1,2-Diols (The Criegee Oxidation)

One of the most well-known applications of this compound is the Criegee oxidation, which involves the cleavage of vicinal diols to yield aldehydes and ketones.[5] This reaction is often a high-yield alternative to ozonolysis.[5] The reaction proceeds through a cyclic lead ester intermediate, and as a result, cis-diols generally react faster than trans-diols.[1][5]

Quantitative Data: Oxidative Cleavage of Diols

| Substrate | Product(s) | Solvent | Yield (%) | Reference |

| cis-Cyclohexane-1,2-diol | Hexanedial | Benzene (B151609) | High | [1] |

| trans-Cyclohexane-1,2-diol | Hexanedial | Acetic Acid/Pyridine | Good | [3] |

| D-Mannitol derivative | Ketone | - | Unspecified | [3] |

| 5,6-Unsaturated steroid diol | Cleavage products | Benzene or Acetic Acid | - | [6] |

Experimental Protocol: Criegee Oxidation of a Vicinal Diol

The following is a general procedure for the oxidative cleavage of a 1,2-diol using this compound.

Materials:

-

Vicinal diol

-

This compound (LTA)

-

Anhydrous benzene (or other aprotic solvent)

-

Stirring apparatus

-

Reaction flask

-

Apparatus for monitoring the reaction (e.g., TLC)

-

Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

To a stirred solution of the vicinal diol in anhydrous benzene, add this compound in small portions at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture to remove the precipitated lead(II) acetate (B1210297).

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde or ketone.[1]

Mechanism of the Criegee Oxidation

The accepted mechanism for the Criegee oxidation involves the formation of a cyclic intermediate.

Caption: Mechanism of the Criegee Oxidation.

Acetoxylation Reactions

This compound is a valuable reagent for the introduction of an acetoxy group (–OAc) onto a molecule. This transformation can be applied to a variety of substrates, including ketones, steroids, and aromatic compounds.[1][6][7]

Quantitative Data: Acetoxylation Reactions

| Substrate | Product | Catalyst/Solvent | Yield (%) | Reference |

| Cholesteryl acetate | 7α- and 7β-acetoxycholesteryl acetate | Benzene | Mixture | [6] |

| Diosgenyl acetate | 7α- and 7β-acetoxydiosgenyl acetate | Benzene | Mixture | [6] |

| Ethyl methyl ketone | α-Acetoxy ketone | - | - | [7] |

| Cyclohexanone | 2-Acetoxycyclohexanone | - | - | [7] |

| Naphthalene | 1-Acetoxynaphthalene | Acetic Acid | - | [7] |

| Toluene | Benzyl acetate | Acetic Acid | - | [7] |

Experimental Protocol: α-Acetoxylation of a Ketone

The following procedure describes the synthesis of an α-acetoxy ketone from a ketone.

Materials:

-

Ketone

-

This compound (LTA)

-

Boron trifluoride etherate (optional, catalyst)

-

Anhydrous solvent (e.g., benzene or acetic acid)

-

Stirring apparatus

-

Reaction flask

-

Apparatus for work-up and purification

Procedure:

-

Dissolve the ketone in the chosen anhydrous solvent in a reaction flask equipped with a stirrer.

-

If using a catalyst, add boron trifluoride etherate to the solution.

-

Add this compound portion-wise to the stirred solution at room temperature.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a few drops of ethylene (B1197577) glycol.

-

Filter the mixture to remove lead(II) acetate.

-

Wash the filtrate with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by chromatography to obtain the α-acetoxy ketone.[8]

Logical Relationship for Acetoxylation

Caption: General workflow for acetoxylation reactions.

Oxidative Decarboxylation of Carboxylic Acids

This compound can efficiently decarboxylate carboxylic acids, leading to the formation of various products such as alkenes, alkanes, and acetate esters, depending on the reaction conditions and the structure of the acid.[1][2] This reaction is particularly useful in the synthesis of terpenoid compounds.[1]

Quantitative Data: Oxidative Decarboxylation

| Substrate | Major Product(s) | Conditions | Yield (%) | Reference |

| Cyclohexanecarboxylic acid | Cyclohexyl acetate and Cyclohexene | Benzene, reflux | Mixture | [1] |

| Cyclohexanecarboxylic acid | Cyclohexyl acetate | Acetic acid, KOAc, heat | High | [1] |

| 3-Methyl-2-furoic acid | Rosefuran | Benzene, Cu(OAc)₂, boiling | 70 (crude) | [1] |

| Dicarboxylic acid | Tetrahydrobenzene | O₂, pyridine | - | [1] |

| Nonanoic acid | 1-Octene | Benzene, Cu(OAc)₂, hv, 30°C | Quantitative | [7] |

| Cyclobutanecarboxylic acid | Cyclobutene | Benzene, Cu(OAc)₂, reflux | 77 | [7] |

Experimental Protocol: Oxidative Decarboxylation to an Alkene

The following is a general procedure for the oxidative decarboxylation of a carboxylic acid to an alkene, catalyzed by copper(II) acetate.

Materials:

-

Carboxylic acid

-

This compound (LTA)

-

Copper(II) acetate (catalyst)

-

Anhydrous benzene

-

Stirring apparatus and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Apparatus for work-up and purification

Procedure:

-

To a flask equipped with a stirrer and reflux condenser under an inert atmosphere, add the carboxylic acid, a catalytic amount of copper(II) acetate, and anhydrous benzene.

-

Heat the mixture to reflux.

-

Add this compound in portions to the refluxing mixture.

-

Continue refluxing until the evolution of carbon dioxide ceases and the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude alkene by distillation or column chromatography.[1]

Reaction Pathway for Oxidative Decarboxylation

Caption: Simplified pathway of oxidative decarboxylation.

Reactions with Nitrogen-Containing Compounds

This compound is also a valuable reagent for the oxidation of various nitrogen-containing functional groups, including amines and hydrazones.[4][9][10]

-

Dehydrogenation of Amines: Primary amines can be dehydrogenated to nitriles.[7]

-

Oxidation of Hydrazones: Hydrazones can be oxidized to various products, including azoacetates and, in some cases, can be used to generate nitrilimines for cycloaddition reactions.[9][11] This reaction has been utilized in the synthesis of various heterocyclic compounds.[9]

Quantitative Data: Reactions with Nitrogen Compounds

| Substrate | Product Type | Conditions | Yield (%) | Reference |

| Primary aliphatic amine | Nitrile | - | - | [7] |

| Benzaldehyde phenylhydrazone | α-Phenylazobenzyl acetate | - | up to 27 | [11] |

| o-Hydroxyaryl ketone N-acylhydrazones | 1,2-Diacylbenzenes | - | High | [9] |

| 6-Acetyl-7-hydroxycoumarin N-acylhydrazones | 6,7-Diacylcoumarins | - | Good | [9] |

| 3β-Hydroxylanostan-7-one hydrazone | 3β-Acetoxylanost-7-ene and 3β,7α-diacetoxylanostane | Acetylation | Major product is diacetate | [10] |

Experimental Protocol: Dehydrogenation of a Primary Amine to a Nitrile

A general procedure for the oxidation of a primary amine to a nitrile is outlined below.

Materials:

-

Primary amine

-

This compound (LTA)

-

Anhydrous solvent (e.g., dichloromethane)

-

Stirring apparatus

-

Reaction flask under an inert atmosphere

-

Apparatus for work-up and purification

Procedure:

-

Dissolve the primary amine in an anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add this compound portion-wise to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Filter the reaction mixture to remove lead(II) acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting nitrile by distillation or chromatography.

Signaling Pathway for Hydrazone Oxidation

Caption: Signaling pathway for hydrazone oxidation.

Applications in Drug Development and Natural Product Synthesis

The versatility of this compound has been demonstrated in the synthesis of complex molecules, including natural products and compounds with potential therapeutic applications.

-

Terpenoid Synthesis: Oxidative decarboxylation using LTA is a key step in the synthesis of various terpenoid compounds, such as rosefuran and glutinosone.[1]

-

Insecticide Intermediates: The cleavage of a cyclopropene (B1174273) ester with LTA has been used to produce an intermediate for the synthesis of cis-pyrethroid insecticides.[3]

-

Antiviral Nucleosides: this compound has been employed in a one-pot oxidative cleavage and acetylation reaction as a key step in the synthesis of apio and homologated apio pyrimidine (B1678525) nucleosides, which have shown anticancer activity.[12]

Conclusion

This compound remains a powerful and relevant reagent in modern organic synthesis. Its ability to perform a diverse array of oxidative transformations, often with high efficiency and selectivity, ensures its continued use in both academic research and industrial applications, including the development of new pharmaceuticals. The key to its successful application lies in understanding the specific reaction conditions required for the desired transformation and adhering to the necessary safety precautions due to its toxicity. This guide provides a foundational understanding of the core uses of this compound, offering researchers and drug development professionals a valuable resource for incorporating this versatile reagent into their synthetic strategies.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. organicreactions.org [organicreactions.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 10. Lead tetra acetate | PDF [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allylic Oxidation of some 5,6‐Unsaturated Steroids with this compound. Communication XXII on reactions with this compound | Semantic Scholar [semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On the oxidation of hydrazones by lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Reactions of lead tetra-acetate. Part XVIII. Oxidation of aldehyde hydrazones: a new method for the generation of nitrilimines | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Criegee oxidation discovery and history

An In-Depth Technical Guide to Criegee Oxidation: From Glycol Cleavage to Atmospheric Chemistry

Introduction

The legacy of German chemist Rudolf Criegee is prominently etched in the field of organic chemistry through his groundbreaking work on oxidation reactions. His name is associated with two distinct yet significant transformations: the oxidative cleavage of vicinal diols by lead tetraacetate, now known as the Criegee oxidation, and the elucidation of the mechanism of ozonolysis, which introduced the pivotal Criegee intermediate. This guide provides a comprehensive technical overview of both discoveries, tailored for researchers, scientists, and professionals in drug development. It delves into their historical context, reaction mechanisms, experimental protocols, and applications, with a special focus on the modern understanding and significance of the Criegee intermediate in atmospheric chemistry.

Part 1: The Criegee Oxidation of Vicinal Diols

Discovery and History

In 1931, Rudolf Criegee reported the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-glycols) using this compound (Pb(OAc)₄).[1] This reaction, analogous to the Malaprade reaction that uses periodate, provided a valuable method for cleaving glycols under milder, non-aqueous conditions to yield aldehydes and ketones.[1] Criegee's initial work highlighted the necessity of anhydrous solvents to prevent the hydrolysis of the this compound reagent.[1] However, later studies demonstrated that the reaction could be performed in the presence of water if the rate of oxidation significantly exceeds the rate of hydrolysis.[1]

Reaction Mechanism

The reaction is believed to proceed through a cyclic intermediate. The this compound reacts with the diol to form a cyclic lead(IV) diester. This intermediate then undergoes a concerted, two-electron rearrangement. The C-C bond is cleaved, and the lead(IV) is reduced to lead(II) diacetate, yielding two carbonyl compounds (ketones or aldehydes).[2][3]

The rate of the Criegee oxidation is highly dependent on the stereochemistry of the diol. Diols where the hydroxyl groups are in a cis or syn-periplanar conformation react much faster because they can readily form the required five-membered cyclic intermediate. Trans-diols, particularly on rigid ring systems where the hydroxyls cannot easily adopt a syn conformation, react much more slowly.[1][3]

Caption: Logical flow of the Criegee oxidation of vicinal diols.

Experimental Protocols

A general laboratory procedure for the Criegee oxidation of a 1,2-diol is as follows:

Materials:

-

1,2-diol (1.0 eq)

-

This compound (Pb(OAc)₄) (1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ethylene (B1197577) glycol (for quenching)

Procedure: [2]

-

A suspension of this compound (1.5 equivalents) is prepared in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane is added to the stirred suspension.

-

The reaction mixture is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 20-30 minutes.[2]

-

Once the starting material is consumed, the reaction is quenched by adding a small amount of ethylene glycol to consume any excess this compound.

-

The solvent (dichloromethane) is removed under reduced pressure (rotary evaporation).

-

The resulting crude product, containing the desired carbonyl compounds and lead(II) acetate, can often be used in the next synthetic step without further purification. If purification is necessary, standard techniques like column chromatography can be employed after filtering off the lead salts.

Substrate Scope

Beyond simple 1,2-diols, the Criegee oxidation has been successfully applied to other substrates, including:

-

β-amino alcohols: These are cleaved to form a carbonyl compound and an imine, which can then be hydrolyzed.[1]

-

α-hydroxy carbonyls and α-keto acids: These substrates also undergo cleavage.[1]

-

Carbohydrates: The reaction is widely used in carbohydrate chemistry to cleave glycol units, aiding in structure elucidation.[1]

Part 2: The Criegee Intermediate in Ozonolysis

Discovery and History

The second, and perhaps more impactful, contribution of Rudolf Criegee was his proposed mechanism for the ozonolysis of alkenes, first postulated in the 1950s.[4][5] Ozonolysis, the cleavage of a carbon-carbon double or triple bond by ozone, was a known reaction, but its mechanism was a subject of debate. Criegee proposed the formation of a highly reactive, transient species he termed a "zwitterion," now universally known as the Criegee intermediate (CI) or carbonyl oxide.[6]

For decades, the existence of these intermediates was supported only by indirect evidence, as their high reactivity and short lifespan made direct observation exceptionally difficult.[6] It was not until 2012 that researchers at Sandia National Laboratories, using advanced photoionization mass spectrometry, reported the first direct detection and kinetic measurements of a Criegee intermediate (CH₂OO).[7][8] This breakthrough has catalyzed a resurgence in the study of Criegee intermediates, particularly concerning their critical role in atmospheric chemistry.[9]

The Criegee Mechanism of Ozonolysis

The currently accepted mechanism for alkene ozonolysis, based on Criegee's proposal, involves three key steps:

-

1,3-Dipolar Cycloaddition: Ozone adds across the alkene's double bond in a concerted cycloaddition reaction to form an unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane).[4]

-

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, the Criegee intermediate.[4][6]

-

1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate and the carbonyl compound then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[4] This secondary ozonide can be isolated or, more commonly, worked up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the final products.[10]

Caption: The Criegee mechanism for the ozonolysis of alkenes.

Atmospheric Significance and Reactivity

The formation of Criegee intermediates in the atmosphere occurs through the ozonolysis of biogenic and anthropogenic alkenes.[7] Once formed, these highly reactive species can undergo unimolecular decay or bimolecular reactions with other atmospheric trace gases, such as sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water vapor.[7][11] These reactions are crucial as they can form important secondary pollutants and influence the formation of atmospheric aerosols, which have significant impacts on air quality and climate.[5][7]

-

Reaction with SO₂: This reaction is particularly important as it is extremely fast and produces sulfur trioxide (SO₃), which is rapidly hydrated to form sulfuric acid (H₂SO₄). This pathway is a major non-photochemical source of atmospheric sulfuric acid, a key component in the nucleation of new aerosol particles.[11]

-

Reaction with NO₂: Criegee intermediates react with NO₂ to form various nitrogen-containing products, influencing the atmospheric nitrogen budget.[12]

-

Reaction with Water: The reaction with water vapor, and particularly the water dimer ((H₂O)₂), was once thought to be the dominant sink for CIs. While still a significant pathway, its rate is slower than previously assumed, allowing for competitive reactions with SO₂ and NO₂.[11]

-

Unimolecular Decay: CIs are formed with significant internal energy and can undergo prompt unimolecular decay, often producing hydroxyl radicals (•OH), the most important oxidant in the troposphere.[7][13]

Caption: Key atmospheric reaction pathways for Criegee intermediates.

Quantitative Data: Reaction Kinetics

The direct detection of Criegee intermediates has enabled precise measurements of their reaction rate coefficients. The data below summarizes key kinetic findings for the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), and acetaldehyde (B116499) oxide (CH₃CHOO).

| Criegee Intermediate | Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence | Reference(s) |

| CH₂OO | SO₂ | (3.56 ± 0.11) × 10⁻¹¹ | Weak negative | [14] |

| CH₂OO | NO₂ | (1.24 ± 0.16) × 10⁻¹² | Negative: T⁻⁽²·⁹ ± ⁰·²⁾ | [12][14][15] |

| CH₂OO | H₂O (monomer) | (9.8 ± 5.9) × 10⁻¹⁶ | - | [14] |

| CH₂OO | H₂O (dimer) | (9.52 ± 2.49) × 10⁻¹² | - | [14] |

| syn-CH₃CHOO | SO₂ | (4.80 ± 0.46) × 10⁻¹¹ | - | [14] |

| anti-CH₃CHOO | SO₂ | (1.18 ± 0.21) × 10⁻¹⁰ | No significant dependence | [14] |

Experimental Protocols for Kinetic Studies

Modern kinetic studies of Criegee intermediates typically employ a "pump-probe" technique, such as laser flash photolysis coupled with a sensitive, time-resolved detection method.

General Workflow:

-

Generation (Pump): A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a precursor molecule to generate a specific radical. This radical then reacts with molecular oxygen to form the desired Criegee intermediate. A common method is the photolysis of a diiodoalkane (e.g., CH₂I₂) to produce an iodoalkyl radical (•CH₂I), which reacts with O₂ to yield the CI (CH₂OO) and an iodine atom.[9][12]

-

Reaction: The newly formed CIs are present in a flow tube containing a known concentration of the reactant gas (e.g., SO₂, NO₂) and a buffer gas (e.g., N₂, He) at a specific temperature and pressure.

-

Detection (Probe): The concentration of the Criegee intermediate is monitored over time (typically on a microsecond to millisecond timescale) using a sensitive detection technique. Methods include:

-

Photoionization Mass Spectrometry (PIMS): A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, ionizes the molecules, which are then detected by a mass spectrometer. This allows for isomer-specific detection.[8]

-

Broadband UV Absorption Spectroscopy: The transient absorption of the Criegee intermediate is measured over a range of UV wavelengths.[14]

-

-

Data Analysis: The decay rate of the CI signal is measured as a function of the reactant concentration. A plot of the pseudo-first-order decay rate versus reactant concentration yields a straight line whose slope is the second-order rate coefficient for the reaction.

Example Experimental Conditions (CH₂OO + NO₂ Reaction): [15]

-

CI Precursor: Diiodomethane (CH₂I₂)

-

Photolysis Laser: 248 nm (KrF excimer laser)

-

Reactant Gases: CH₂I₂, O₂, NO₂, N₂ (buffer gas)

-

Temperature Range: 242 - 353 K

-

Pressure Range: 25 - 300 Torr

-

Detection Method: Time-resolved broadband UV absorption spectroscopy

Caption: Workflow for a typical Criegee intermediate kinetic experiment.

Conclusion

The work of Rudolf Criegee has left an indelible mark on organic chemistry, providing both a classic synthetic tool and a deep mechanistic insight that remains profoundly relevant today. The Criegee oxidation of diols continues to be a useful transformation in organic synthesis. Simultaneously, the Criegee intermediate, once a theoretical postulate, is now recognized as a central player in atmospheric oxidation processes. The ongoing exploration of its complex chemistry, made possible by modern experimental and theoretical techniques, underscores the enduring significance of Criegee's foundational discoveries and their continuing impact on fields from synthetic chemistry to climate science.

References

- 1. Criegee oxidation - Wikipedia [en.wikipedia.org]

- 2. Criegee Oxidation | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ozonolysis - Wikipedia [en.wikipedia.org]

- 5. fluorocarbons.org [fluorocarbons.org]

- 6. Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Criegee intermediate - Wikipedia [en.wikipedia.org]

- 8. scitechdaily.com [scitechdaily.com]

- 9. osti.gov [osti.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Criegee Intermediates: New atmospheric oxidants from old chemistry? - RSC ECG [envchemgroup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ACP - Evaluated kinetic and photochemical data for atmospheric chemistry: Volume VII â Criegee intermediates [acp.copernicus.org]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. Kinetics of the Reaction Between the Criegee Intermediate CH2OO and NO2: Experimental Measurements and Comparison with Theory - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Solubility Properties of Lead Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties and solubility characteristics of lead tetraacetate. The information is curated for professionals in research and development who utilize or are considering the application of this versatile oxidizing agent. This document summarizes key quantitative data in accessible tables, outlines general experimental methodologies for property determination, and presents a visual representation of solubility relationships.

Core Physical Properties of this compound

This compound, with the chemical formula Pb(C₂H₃O₂)₄, is a colorless to faintly pink crystalline solid.[1][2] It is known for its characteristic vinegar-like odor, a result of its sensitivity to moisture and tendency to be stabilized with acetic acid.[1][2] The compound is unstable in air and hygroscopic, turning brown upon exposure to moisture due to the formation of lead dioxide.[1][3] For this reason, it is typically stored in a sealed container, often under nitrogen or in the presence of glacial acetic acid, at reduced temperatures to maintain its integrity.[3]

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Weight | 443.38 g/mol | [4] |

| Melting Point | 175 - 180 °C (decomposes) | [4] |

| Density | 2.228 g/cm³ at 17 °C | [1][5] |

| Appearance | Colorless to faintly pink monoclinic crystals | [1][6] |

| Odor | Vinegar-like | [1][2] |

Solubility Profile

This compound exhibits distinct solubility behavior, being generally soluble in nonpolar organic solvents and reactive with protic solvents like water and ethanol.[1][5] Its solubility is a critical consideration for its application in organic synthesis, influencing reaction medium selection and work-up procedures. The compound readily dissolves in hot glacial acetic acid, a common solvent for its preparation and recrystallization.[1] A qualitative summary of its solubility in various common solvents is presented below.

| Solvent | Solubility | Source(s) |

| Water | Decomposes | [1][5] |

| Ethanol | Reacts | [1][5] |

| Hot Glacial Acetic Acid | Soluble | [1] |

| Benzene | Soluble | [1][3] |

| Chloroform | Soluble | [1][5] |

| Nitrobenzene | Soluble | [5][6] |

| Tetrachloroethane | Soluble | [5][6] |

| Cyclohexane | Soluble | [3] |

| Carbon Tetrachloride | Soluble | [3] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, the following sections outline the standard methodologies that are generally employed for such characterizations. These protocols are based on established analytical techniques and provide a framework for the in-house determination of these key parameters.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of its purity and is typically determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range represents the melting point of the substance. For this compound, decomposition is often observed at its melting point.

Density Measurement (Gas Pycnometry)

The density of a solid powder such as this compound can be accurately determined using gas pycnometry, which measures the volume of the solid by displacement of an inert gas.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

-

System Purge: The system is purged with an inert gas, typically helium, to remove any air and moisture.

-

Volume Measurement: The instrument introduces a known quantity of the inert gas into a reference chamber of known volume and measures the pressure. The gas is then allowed to expand into the sample chamber.

-

Calculation: By measuring the pressure change after expansion, the volume of the solid sample can be calculated using the ideal gas law. The density is then calculated by dividing the mass of the sample by its measured volume.

Qualitative Solubility Assessment

A systematic approach is used to determine the qualitative solubility of a compound in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent to be tested (e.g., 1 mL) is added to a separate test tube containing the this compound.

-

Observation at Ambient Temperature: The mixture is agitated (e.g., by vortexing) for a set period, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

-

Effect of Heating: For solvents in which the compound is sparingly soluble or insoluble at ambient temperature, the mixture is gently heated to assess solubility at elevated temperatures. Any changes in solubility are recorded. For this compound, its known solubility in hot glacial acetic acid would be confirmed using this step.

-

Reactivity Assessment: For protic solvents like water and ethanol, any signs of a chemical reaction, such as gas evolution, precipitation of a new solid (e.g., lead dioxide), or color change, are noted to distinguish between dissolution and reaction.

Logical Relationship of Solubility

The solubility of this compound is intrinsically linked to the polarity of the solvent and the potential for chemical reaction. A diagram illustrating this relationship is provided below.

Caption: Relationship between solvent type and the solubility/reactivity of this compound.

This guide provides a foundational understanding of the physical and solubility properties of this compound, essential for its safe and effective handling and application in a laboratory setting. The provided methodologies offer a starting point for the precise characterization of this important chemical reagent.

References

- 1. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Lead(IV)_acetate [chemeurope.com]

- 5. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 6. This compound | C8H12O8Pb-2 | CID 11025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lead Tetraacetate: A Comprehensive Technical Overview

Lead tetraacetate, with the chemical formula Pb(CH₃COO)₄, is a significant organolead compound utilized as a potent oxidizing agent in organic synthesis.[1] Often abbreviated as Pb(OAc)₄, it is a colorless solid soluble in nonpolar organic solvents, which indicates it is not a salt.[1] The compound is sensitive to moisture and is typically stored in the presence of additional acetic acid to prevent degradation.[1]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to aid researchers in its accurate identification and sourcing.

| Identifier Type | Value |

| CAS Number | 546-67-8[1][2][3][4][5][6][7] |

| Deprecated CAS Number | 612524-90-0[8] |

| PubChem CID | 11025 |

| European Community (EC) Number | 208-908-0[5][7] |

| UNII | CFN24B03DB |

| UN Number | 2291[8] |

| ChEBI ID | CHEBI:77245[8][9] |

| MDL Number | MFCD00008693[5][7] |

| Beilstein Registry Number | 3595640[5][7] |

Molecular and Structural Information

The molecular and structural details of this compound are crucial for understanding its reactivity and behavior in chemical transformations.

| Property | Value |

| Molecular Formula | C₈H₁₂O₈Pb[2][3][4] |

| Molecular Weight | 443.38 g/mol [5][7] |

| IUPAC Name | Lead(IV) acetate[1] |

| Systematic IUPAC Name | Tetrakis(acetyloxy)plumbane[1] |

| SMILES | CC(=O)O--INVALID-LINK--(OC(C)=O)OC(C)=O[5][7] |

| InChI | 1S/4C2H4O2.Pb/c41-2(3)4;/h41H3,(H,3,4);/q;;;;+4/p-4[5][7] |

| InChIKey | JEHCHYAKAXDFKV-UHFFFAOYSA-J[2][3][4][5][7] |

Synonyms

This compound is also known by several other names in the scientific literature and chemical catalogs.

-

Lead tetracetate[8]

Experimental Protocols and Logical Relationships

Due to the direct query for identifiers and the nature of the available search results, detailed experimental protocols and signaling pathways are not applicable. The primary function of this compound is as a reagent in chemical reactions. A logical workflow for its use would involve reaction setup, execution, workup, and product purification.

Below is a generalized workflow for a typical oxidation reaction using this compound.

References

- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 酢酸鉛(IV) reagent grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. LEAD [sdfine.com]

- 7. Lead(IV) acetate reagent grade, 95 546-67-8 [sigmaaldrich.com]

- 8. This compound | C8H12O8Pb-2 | CID 11025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrakis(acetyloxy)plumbane | C8H12O8Pb | CID 16684437 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Lead Tetraacetate from Red Lead Oxide

This technical guide provides an in-depth overview of the synthesis of lead tetraacetate (Pb(OAc)₄) from red lead oxide (minium, Pb₃O₄). Designed for researchers, scientists, and professionals in drug development, this document details the prevalent methodologies, presents quantitative data for comparison, and outlines detailed experimental protocols.

This compound is a powerful and selective oxidizing agent widely utilized in organic synthesis.[1][2] Its applications include the oxidation of alcohols, cleavage of glycols, acetoxylation of C-H bonds, and oxidative decarboxylation of carboxylic acids.[2][3][4] The compound is a colorless, crystalline solid that is sensitive to moisture and is typically stored in glacial acetic acid to prevent hydrolysis.[5][6] Due to its toxicity and hygroscopic nature, it must be handled with extreme care in a controlled laboratory environment.[2][3][7]

The most common preparative route involves the reaction of red lead oxide with glacial acetic acid, often in the presence of acetic anhydride (B1165640) to consume the water generated during the reaction.[2][5] An alternative, higher-yield procedure involves the in-situ oxidation of the lead(II) acetate (B1210297) byproduct using chlorine gas.[5][8]

Synthesis Methodologies and Data

Two primary methods for the synthesis of this compound from red lead oxide are prevalent in the literature. Method A involves the direct reaction of red lead with acetic acid and acetic anhydride. Method B is an improved protocol that introduces chlorine gas to oxidize the lead(II) acetate byproduct, significantly enhancing the overall yield.[8][9]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the two key synthesis methods, based on the use of approximately 700 g of red lead oxide as the starting material.

| Parameter | Method A: Acetic Anhydride | Method B: Acetic Anhydride & Chlorine |

| Red Lead (Pb₃O₄) | ~700 g (1.02 mol)[8] | ~700 g[8] |

| Glacial Acetic Acid | 600 mL[8] | 2500 mL[8] |

| Acetic Anhydride | 400 mL[8] | 700 mL[8] |

| Chlorine Gas (Cl₂) | Not used | Bubbled through solution[8] |

| Reaction Temperature | 55 - 80 °C[8] | 60 - 75 °C[8] |

| Reaction Time | Not specified, portion-wise addition | ~2 hours for addition[8] |

| Crude Yield | 320 - 350 g[8] | 500 - 550 g[8] |

| Product Purity | Not specified, requires recrystallization | 94 - 95%[8] |

| Key Byproducts | Lead(II) Acetate[10][11] | Lead(II) Chloride[5][8] |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Pb(CH₃COO)₄[5] |

| Molar Mass | 443.38 g/mol [5] |

| Appearance | Colorless or pinkish columnar crystals[5][11] |

| Density | 2.228 g/cm³ (at 17 °C)[5][11] |

| Melting Point | 175 °C (decomposes)[5][11] |

| Solubility | Soluble in hot acetic acid, chloroform, benzene.[5][11] |

| Stability | Degraded by moisture; turns brown on exposure to air.[2][3][11] |

Experimental Protocols

The following sections provide detailed step-by-step procedures for the synthesis of this compound.

Method A: Synthesis using Acetic Anhydride

This method relies on the direct reaction of red lead oxide with a mixture of glacial acetic acid and acetic anhydride. The anhydride is crucial for sequestering the water produced, thereby preventing the hydrolysis of the this compound product.[1][8]

1. Apparatus Setup:

-

Equip a wide-mouthed or three-necked flask with a mechanical stirrer and a thermometer.

-

Ensure all glassware is thoroughly dried before use.

2. Reaction Procedure:

-

Charge the flask with 600 mL of glacial acetic acid and 400 mL of acetic anhydride.[8]

-

Begin mechanical stirring and heat the mixture to 55 °C.[8]

-

Add 700 g (1.02 moles) of dry, finely powdered red lead oxide in small portions (15-20 g at a time).[8]

-

Monitor the reaction temperature and maintain it between 55 and 80 °C. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.[8]

-

Add a new portion of red lead oxide only after the color from the previous addition has largely dissipated.[8]

3. Isolation and Purification:

-

Once the reaction is complete, cool the thick, somewhat dark solution to induce crystallization.[8]

-

Collect the crystalline this compound by filtration and wash the crystals with glacial acetic acid.[8]

-

For purification, dissolve the crude, moist product in a minimum amount of hot acetic acid.

-

Add a small amount of activated carbon to decolorize the solution.[8]

-

Filter the hot solution by suction to remove the carbon.

-

Cool the filtrate to allow purified this compound to recrystallize as colorless needles.[8]

-

Collect the purified crystals by filtration.

-

Dry the final product in a vacuum desiccator over potassium hydroxide (B78521) pellets.[8] Store the dried product in the desiccator to protect it from moisture.

Method B: High-Yield Synthesis using Chlorine Gas

This improved method gives a better yield by oxidizing the lead(II) acetate byproduct to the desired lead(IV) acetate using dry chlorine gas.[8]

1. Apparatus Setup:

-

Equip a 5-liter three-necked flask with a mechanical stirrer, a thermometer, and a gas inlet tube (10 mm).[8]

-

Ensure all glassware is thoroughly dried.

2. Reaction Procedure:

-

Charge the flask with 2500 mL of glacial acetic acid and 700 mL of acetic anhydride.[8]

-

Warm the mixture to 60 °C while stirring.[8]

-

Begin bubbling dry chlorine gas through the solution via the gas inlet tube.[8]

-

Concurrently, start adding 700 g of dry red lead powder in 15-20 g portions.[8]

-

Control the addition rate to maintain the reaction temperature between 60 and 75 °C. Each new portion should be added only after the color from the previous one has faded. The total addition process should take approximately 2 hours.[8]

3. Isolation and Purification:

-

When the reaction is complete (the red color no longer disappears), add 1-2 grams of activated carbon to the hot mixture, which contains precipitated lead(II) chloride.[8]

-

Rapidly filter the hot suspension (at 75 °C) by suction using a large, preheated Buchner funnel.[8]

-

The residue on the filter consists mainly of lead(II) chloride. Extract this residue by treating it with 100 mL of warm acetic acid, filtering, and repeating the extraction process twice more.[8]

-

Combine all the filtrates. Upon cooling, this compound will crystallize as colorless needles.[8]

-

Collect the crystals by filtration.

-

Dry the final product in a vacuum desiccator and store it out of contact with moist air.[8] The resulting product has a purity of 94-95% and is suitable for most applications.[8] Further recrystallization is possible but often results in significant product loss.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying chemical transformations.

Caption: A comparative workflow diagram for the synthesis of this compound.

Caption: The reaction pathways for the synthesis of this compound from red lead oxide.

References

- 1. Combined Electrochemical Method of Synthesis of this compound From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. 10. Lead tetra acetate | PDF [slideshare.net]

- 8. prepchem.com [prepchem.com]

- 9. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]

- 10. Sciencemadness Discussion Board - Making Lead(IV) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Electrochemical Synthesis of Lead Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead tetraacetate [Pb(CH₃COO)₄] is a powerful and selective oxidizing agent with significant applications in organic synthesis, including the oxidation of alcohols, glycols, and carboxylic acids. While traditional chemical synthesis methods exist, the electrochemical approach offers a pathway to a high-purity product and allows for the recycling of lead diacetate, a common byproduct in organic reactions involving this compound. This guide provides a comprehensive overview of the electrochemical synthesis of this compound, detailing the experimental protocol, key operating parameters, and the underlying electrochemical principles. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a versatile oxidizing reagent widely employed in various organic transformations.[1][2] Its synthesis is crucial for its application in laboratory and industrial settings. The electrochemical method for producing this compound presents several advantages over conventional chemical routes, which often involve the use of strong oxidizing agents and can lead to the formation of undesirable byproducts.[3][4] The electrochemical process, centered on the anodic oxidation of lead(II) acetate (B1210297), allows for precise control over the reaction conditions and can be integrated into a closed-loop process by regenerating this compound from the lead diacetate formed during its use in organic synthesis.[5]

This technical guide outlines the core principles and practical execution of the electrochemical synthesis of this compound. It provides detailed experimental procedures, summarizes critical quantitative data, and visually represents the process workflow and reaction pathways to facilitate a deeper understanding and successful implementation of this synthetic method.

Electrochemical Process Overview

The electrochemical synthesis of this compound is typically conducted in a divided electrochemical cell, separating the anodic and cathodic compartments with a diaphragm.[5] This separation is essential to prevent the reduction of the newly formed this compound at the cathode.

The fundamental principle involves the oxidation of lead(II) ions to lead(IV) ions at the anode within an anhydrous acetic acid medium. A supporting electrolyte is used to ensure sufficient conductivity of the solution.

Electrode Reactions

The key electrochemical reactions occurring in the cell are:

-

Anode (Oxidation): Lead(II) acetate is oxidized to this compound.

-

Cathode (Reduction): Protons from the acetic acid are reduced to hydrogen gas.

Experimental Protocol

This section details the methodology for the electrochemical synthesis of this compound based on established procedures.[5]

Materials and Equipment

-

Electrochemical Cell: A divided cell with separate anode and cathode compartments, equipped with a ceramic diaphragm.

-

Anode: Platinum, lead dioxide, or graphite.[5]

-

Cathode: Lead or another suitable material.

-

Power Supply: A DC power source capable of providing constant current.

-

Anolyte: A solution of lead diacetate and a conducting additive, such as potassium acetate, in anhydrous acetic acid.

-

Catholyte: A solution of potassium acetate in anhydrous acetic acid.[5]

-

Reagents:

-

Lead diacetate [Pb(CH₃COO)₂]

-

Potassium acetate (CH₃COOK)

-

Anhydrous acetic acid (CH₃COOH)

-

-

Glassware and other equipment: Beakers, filtration apparatus (e.g., Büchner funnel), desiccator, magnetic stirrer, and heating mantle.

Anolyte and Catholyte Preparation

-

Anolyte Preparation: Dissolve lead diacetate and potassium acetate in anhydrous acetic acid. The presence of any water can lead to the hydrolysis of the this compound product, forming lead dioxide.[5] If starting with lead diacetate trihydrate, it must be dehydrated, for example, by prolonged boiling with acetic anhydride.[5]

-

Catholyte Preparation: Dissolve potassium acetate in anhydrous acetic acid.[5]

Electrolysis Procedure

-

Assemble the divided electrochemical cell, ensuring the ceramic diaphragm properly separates the anode and cathode compartments.

-

Fill the anode compartment with the prepared anolyte and the cathode compartment with the catholyte.

-

Place the appropriate electrodes in their respective compartments.

-

Connect the electrodes to the DC power supply, with the anode connected to the positive terminal and the cathode to the negative terminal.

-

Initiate the electrolysis by applying a constant current. Maintain the desired current density throughout the process.

-

The electrolysis is typically carried out for a specific duration, for example, one hour, without circulation of the anolyte.[5]

-

During the electrolysis, crystals of this compound will form in the anolyte.

Product Isolation and Purification

-

After the electrolysis is complete, turn off the power supply.

-

Collect the crystalline this compound from the anolyte by filtration using a paper filter.[5]

-

Wash the collected crystals with anhydrous acetic acid to remove any residual anolyte.[5]

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent, such as sulfuric acid, until a constant weight is achieved.[5]

Quantitative Data

The efficiency and outcome of the electrochemical synthesis are dependent on several key parameters. The following table summarizes the quantitative data reported in the literature.[5]

| Parameter | Value/Range | Notes |

| Anode Materials | Platinum, Lead Dioxide, Graphite | The choice of anode material can affect efficiency and stability.[5] |

| Current Density | 4 A/dm² | A typical current density applied during the electrolysis.[5] |

| Cell Voltage | 60 - 70 V | This can be influenced by inter-electrode distance and diaphragm properties.[5] |

| Current Efficiency | 80 - 90% | The percentage of the current that results in the desired product formation.[5] |

| Anolyte Composition | 400 g/L Pb(CH₃COO)₂, 100 g/L CH₃COOK | An example of a suitable anolyte concentration.[5] |

| Catholyte Composition | Potassium acetate solution | Provides conductivity in the cathode compartment.[5] |

| Electrolysis Duration | 1 hour | A typical duration for a batch electrolysis without anolyte circulation.[5] |

Visualizations

To further clarify the process, the following diagrams illustrate the experimental workflow and the core electrochemical reactions.

Caption: Experimental workflow for the electrochemical synthesis of this compound.

Caption: Signaling pathways of the core electrochemical reactions.

Conclusion

The electrochemical synthesis of this compound offers a robust and efficient alternative to traditional chemical methods. By carefully controlling the experimental parameters within a divided electrochemical cell, a high-purity product can be obtained with good current efficiency. This guide provides the essential technical details and quantitative data to enable researchers and professionals to successfully implement this synthetic route. The ability to regenerate the oxidizing agent from its byproduct makes this an attractive method for developing more sustainable and cost-effective chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Making Lead(IV) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Combined Electrochemical Method of Synthesis of this compound From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]

The Multifaceted Mechanisms of Lead Tetraacetate Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lead tetraacetate (Pb(OAc)₄) stands as a remarkably versatile and powerful oxidizing agent in the arsenal (B13267) of synthetic organic chemistry. Its utility spans a wide array of transformations, from the cleavage of vicinal diols to the intricate functionalization of complex molecules. This guide provides a detailed exploration of the core mechanisms governing this compound reactions, offering insights for researchers and professionals in drug development and chemical synthesis. Understanding these pathways is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies.

Core Mechanistic Pathways: A Dichotomy of Ions and Radicals

This compound's reactivity is primarily dictated by two competing mechanistic manifolds: ionic and free-radical pathways. The operative mechanism is highly dependent on the substrate, reaction conditions (such as temperature and solvent), and the presence of catalysts or initiators.

Ionic Mechanisms are typically favored in polar solvents and are characterized by the heterolytic cleavage of bonds. A key feature of these pathways is the role of lead(IV) as a potent electrophile and oxidant. A common ionic pathway involves the formation of a cyclic intermediate, particularly in the oxidation of 1,2-diols (the Criegee oxidation).[1][2]

Free-Radical Mechanisms often prevail in nonpolar solvents and can be initiated by heat or light. These reactions proceed via the homolytic cleavage of the Pb-O bond, generating acetoxy radicals (CH₃COO•) and a lead(III) species. These radicals can then participate in a variety of abstraction and addition reactions.[3][4][5] The oxidative decarboxylation of carboxylic acids is a classic example of a reaction that can proceed through a free-radical pathway.[3][5]

Key Reactions and Their Mechanisms

Several named reactions highlight the synthetic utility and mechanistic diversity of this compound.

The Criegee Oxidation: Oxidative Cleavage of Vicinal Diols

The Criegee oxidation is the selective cleavage of the carbon-carbon bond of a 1,2-diol (glycol) to yield aldehydes or ketones.[6][7][8] This reaction is a cornerstone of carbohydrate chemistry and structural elucidation.[9][10]

Mechanism: The reaction is believed to proceed through the formation of a cyclic lead(IV) diester intermediate.[1][2][11] This intermediate then undergoes a concerted fragmentation, leading to the formation of two carbonyl groups and lead(II) diacetate. The rate of this reaction is highly dependent on the stereochemical relationship of the hydroxyl groups; cis-diols generally react faster than trans-diols because they can more readily form the cyclic intermediate.[9][10][12]

Figure 1: Mechanism of the Criegee Oxidation.

The Prévost and Woodward Hydroxylations: Stereoselective Dihydroxylation of Alkenes

While this compound is not a direct reagent in the Prévost and Woodward reactions, it is mechanistically related as a powerful oxidant often used in analogous transformations. These reactions achieve the dihydroxylation of alkenes with distinct stereochemical outcomes.

-

Prévost Reaction: This reaction converts an alkene to an anti-diol using iodine and a silver carboxylate (e.g., silver benzoate) in an anhydrous solvent.[13][14][15]

-

Woodward cis-Hydroxylation: A modification of the Prévost reaction, this method produces a syn-diol by including water in the reaction mixture.[8][16][17][18][19]

Mechanism: Both reactions proceed through a cyclic iodonium (B1229267) ion intermediate. In the Prévost reaction, nucleophilic attack by the carboxylate anion occurs twice with neighboring group participation, leading to the anti-diol product after hydrolysis.[13][15] In the Woodward modification, the presence of water allows for its nucleophilic attack on an intermediate acetoxonium ion, resulting in the formation of the syn-diol after hydrolysis.[17]

Figure 2: Divergent pathways of the Prévost and Woodward reactions.

Oxidative Decarboxylation of Carboxylic Acids

This compound can effect the decarboxylation of carboxylic acids to generate a variety of products, including alkanes, alkenes, and esters.[20] The reaction outcome is highly dependent on the substrate structure and reaction conditions. The mechanism can proceed through either a free-radical or an ionic pathway.[3][5][7]

Mechanism:

-

Radical Pathway: Homolysis of the O-Pb bond of a lead(IV) carboxylate intermediate generates an alkyl radical, which can then undergo various reactions such as hydrogen abstraction, elimination, or further oxidation.[3] The presence of copper(II) salts can influence the product distribution by intercepting the alkyl radical.[3][5]

-

Ionic Pathway: Heterolytic cleavage can lead to the formation of a carbocation, which then undergoes rearrangement, elimination, or nucleophilic attack to yield the final products.[3]

Figure 3: Competing radical and ionic pathways in oxidative decarboxylation.

Oxidation of Alcohols

This compound is a versatile reagent for the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes, and secondary alcohols to ketones.[21][22] Tertiary alcohols are generally resistant to oxidation unless fragmentation can occur.[4][22] The mechanism can be either homolytic or heterolytic depending on the alcohol's structure.[4]

Reactions with Hydrazones

This compound reacts with hydrazones to form a variety of products, including diazo compounds, gem-diacetates, and azines.[6][23][24] The reaction is believed to proceed through an initial oxidative addition to the hydrazone nitrogen, followed by elimination or rearrangement pathways.[1][23][25]

Quantitative Data Summary

The efficiency of this compound reactions is highly substrate-dependent. The following tables summarize representative yields for key transformations.

Table 1: Criegee Oxidation of Vicinal Diols